molecular formula C17H18ClF3N2 B1401703 [4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine CAS No. 1311278-43-9

[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine

Cat. No. B1401703
M. Wt: 342.8 g/mol
InChI Key: LRJLWGHBXMHXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group and a chlorine atom. Additionally, the compound contains a benzyl group and a diethylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the chlorine atom would likely have significant effects on the compound’s chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the trifluoromethyl group, and the chlorine atom. These groups are likely to be involved in any chemical reactions the compound undergoes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and stability .

Scientific Research Applications

Crop Protection (Agrochemicals)

  • Summary of Application : TFMP derivatives are primarily used to protect crops from pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl , and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

  • Summary of Application : TFMP derivatives are also used in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are undergoing clinical trials .

Veterinary Applications

  • Summary of Application : TFMP derivatives are used in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely depend on its intended use and observed biological activity. Potential areas of interest could include exploring its synthesis, investigating its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

N-[[4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]phenyl]methyl]-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClF3N2/c1-3-23(4-2)11-12-5-7-13(8-6-12)15-9-14(17(19,20)21)10-16(18)22-15/h5-10H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJLWGHBXMHXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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